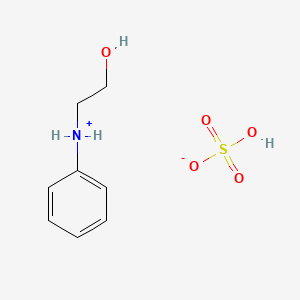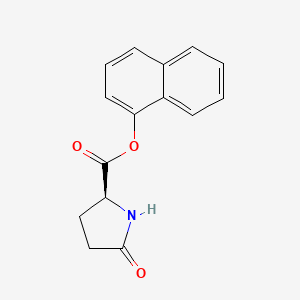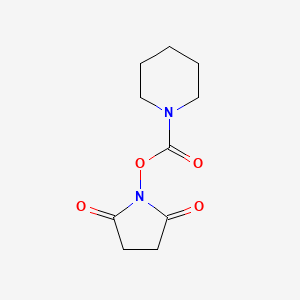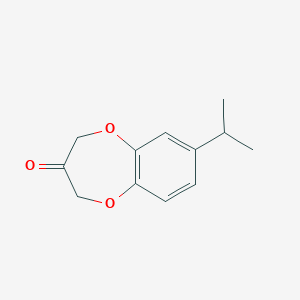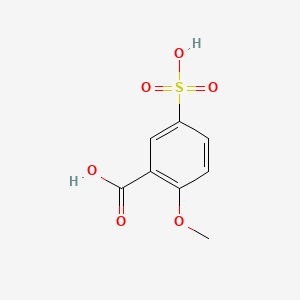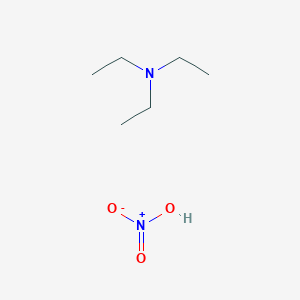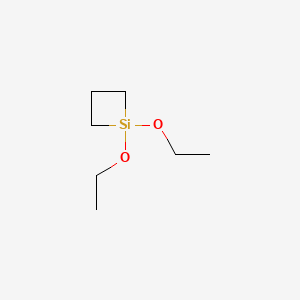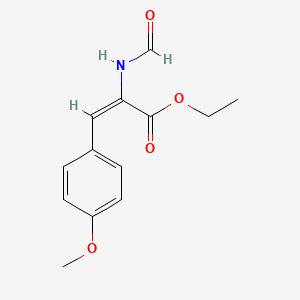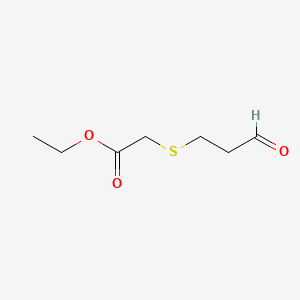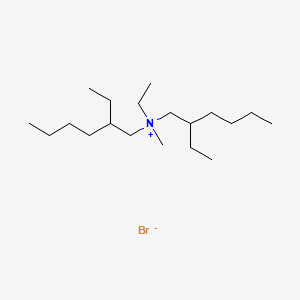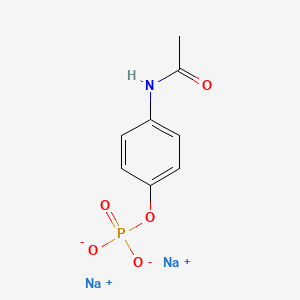
(2S)-2-tetracosyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epoxides, C24-48-alkyl, are a class of compounds characterized by the presence of an epoxy group (a three-membered oxygen-containing ring) attached to an alkyl chain with 24 to 48 carbon atoms . These compounds are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
Epoxides, C24-48-alkyl, can be synthesized through several methods, with epoxidation of alkenes being the most common. One typical method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), which react with alkenes to form epoxides . The reaction is typically carried out at room temperature and is stereospecific, meaning that the stereochemistry of the alkene is retained in the epoxide product .
Industrial Production Methods
On an industrial scale, epoxides are often produced using hydrogen peroxide and a base catalyst. This method involves the oxidation of unsaturated compounds to form the corresponding epoxides . The process is efficient and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
Epoxides, C24-48-alkyl, undergo various types of reactions, including:
Ring-Opening Reactions: These reactions can be catalyzed by acids or bases and involve the nucleophilic attack on the less substituted carbon of the epoxide ring.
Oxidation and Reduction: Epoxides can be further oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Epoxides can react with nucleophiles such as amines, alcohols, and thiols to form substituted products.
Common Reagents and Conditions
Acid-Catalyzed Ring-Opening: Typically involves the use of aqueous acids like hydrochloric acid or sulfuric acid.
Base-Catalyzed Ring-Opening: Common bases include sodium hydroxide and potassium hydroxide.
Oxidizing Agents: Peroxycarboxylic acids like mCPBA are commonly used for epoxidation.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted compounds depending on the nucleophile used .
科学的研究の応用
Epoxides, C24-48-alkyl, have a wide range of applications in scientific research:
作用機序
The mechanism of action of epoxides involves the high reactivity of the three-membered ring, which can undergo nucleophilic attack leading to ring-opening reactions . This reactivity is due to the ring strain and the electrophilic nature of the epoxide carbons . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
Epoxides, C24-48-alkyl, are similar to other cyclic ethers but are more reactive due to the ring strain in the three-membered ring . Similar compounds include:
Ethylene Oxide: A simple epoxide with a two-carbon chain.
Propylene Oxide: An epoxide with a three-carbon chain.
Butylene Oxide: An epoxide with a four-carbon chain.
The uniqueness of Epoxides, C24-48-alkyl, lies in their long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain epoxides .
特性
分子式 |
C26H52O |
|---|---|
分子量 |
380.7 g/mol |
IUPAC名 |
(2S)-2-tetracosyloxirane |
InChI |
InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27-26/h26H,2-25H2,1H3/t26-/m0/s1 |
InChIキー |
VHAXNXDRZSLKOX-SANMLTNESA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC[C@H]1CO1 |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


